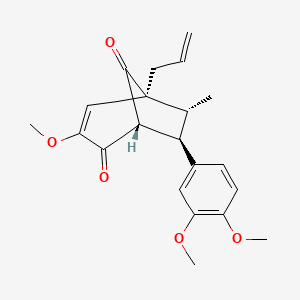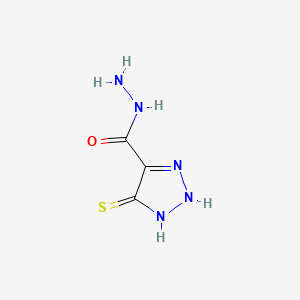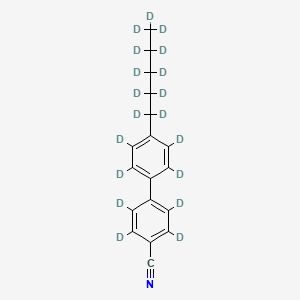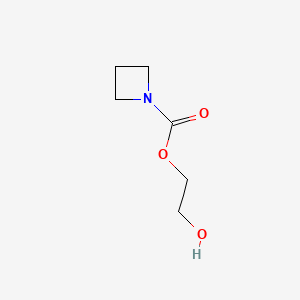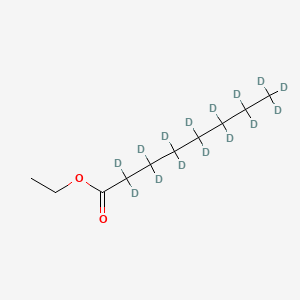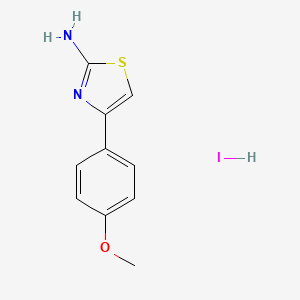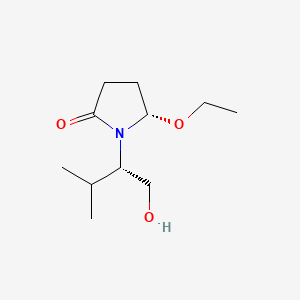![molecular formula C8H6BrNS B569329 4-Bromo-2-methylbenzo[d]thiazole CAS No. 112146-10-8](/img/structure/B569329.png)
4-Bromo-2-methylbenzo[d]thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-methylbenzo[d]thiazole is a chemical compound with the CAS Number: 112146-10-8 . It has a molecular weight of 228.11 . The IUPAC name for this compound is 4-bromo-2-methyl-1,3-benzothiazole . It is typically stored in a dry room at room temperature .
Molecular Structure Analysis
The InChI code for 4-Bromo-2-methylbenzo[d]thiazole is 1S/C8H6BrNS/c1-5-10-8-6(9)3-2-4-7(8)11-5/h2-4H,1H3 . The key for this InChI code is MTCUHGRDTIORBI-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
4-Bromo-2-methylbenzo[d]thiazole is a solid or viscous liquid at room temperature . It is sealed and stored in a dry room .Applications De Recherche Scientifique
- Thiazole derivatives have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
- The methods of application or experimental procedures vary depending on the specific use case. For example, in medicinal chemistry, these compounds are often synthesized and then tested in vitro or in vivo for their biological activity .
- The results or outcomes obtained also vary. For instance, some thiazole derivatives have shown significant analgesic and anti-inflammatory activities .
- Thiazole and bisthiazole derivatives have been reported to possess antibacterial, antifungal, antiprotozoal, and antitumor activity .
- The synthesis of these derivatives involves various chemical reactions, and their biological activity is usually tested using in vitro assays .
- The results have shown that these compounds can effectively inhibit the growth of various microorganisms and tumor cells .
- Some benzo[d]thiazole derivatives have been designed, synthesized, and evaluated as novel quorum sensing inhibitors .
- The synthesis of these compounds involves various chemical reactions, and their quorum sensing inhibitory activity is usually tested using in vitro assays .
- The results have shown that these compounds can effectively inhibit quorum sensing, a form of bacterial communication .
Antioxidant, Analgesic, Anti-inflammatory, Antimicrobial, Antifungal, Antiviral, Diuretic, Anticonvulsant, Neuroprotective, and Antitumor or Cytotoxic Drug Molecules
Antimicrobial, Antiprotozoal, and Antitumor Activity
Quorum Sensing Inhibitors
- Thiazole derivatives have been reported to possess anti-bacterial and anti-fungal properties .
- The methods of application or experimental procedures involve the synthesis of these compounds and their testing using in vitro assays .
- The results have shown that these compounds can effectively inhibit the growth of various bacteria and fungi .
- Some thiazole derivatives have been found to have anti-HIV activity .
- The methods of application or experimental procedures involve the synthesis of these compounds and their testing using in vitro assays .
- The results have shown that these compounds can effectively inhibit the HIV virus .
- Thiazole derivatives have been reported to have anti-Parkinson properties .
- The methods of application or experimental procedures involve the synthesis of these compounds and their testing using in vitro assays .
- The results have shown that these compounds can effectively alleviate the symptoms of Parkinson’s disease .
Anti-bacterial and Anti-fungal
Anti-HIV
Anti-Parkinson
- Thiazole derivatives have been reported to possess antihypertensive activity .
- The methods of application or experimental procedures involve the synthesis of these compounds and their testing using in vitro assays .
- The results have shown that these compounds can effectively lower blood pressure .
- Some thiazole derivatives have been found to have antischizophrenia activity .
- The methods of application or experimental procedures involve the synthesis of these compounds and their testing using in vitro assays .
- The results have shown that these compounds can effectively alleviate the symptoms of schizophrenia .
- Thiazole derivatives have been reported to have hypnotics activity .
- The methods of application or experimental procedures involve the synthesis of these compounds and their testing using in vitro assays .
- The results have shown that these compounds can effectively induce sleep .
- Thiazole derivatives have been found to have antiallergic activity .
- The methods of application or experimental procedures involve the synthesis of these compounds and their testing using in vitro assays .
- The results have shown that these compounds can effectively alleviate allergic reactions .
- Some thiazole derivatives have been reported to have fibrinogen receptor antagonist activity with antithrombotic activity .
- The methods of application or experimental procedures involve the synthesis of these compounds and their testing using in vitro assays .
- The results have shown that these compounds can effectively prevent blood clotting .
- Thiazole derivatives have been found to have bacterial DNA gyrase B inhibitor activity .
- The methods of application or experimental procedures involve the synthesis of these compounds and their testing using in vitro assays .
- The results have shown that these compounds can effectively inhibit the activity of bacterial DNA gyrase B .
Antihypertensive Activity
Antischizophrenia Activity
Hypnotics Activity
Antiallergic Activity
Fibrinogen Receptor Antagonist Activity with Antithrombotic Activity
Bacterial DNA Gyrase B Inhibitor Activity
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-bromo-2-methyl-1,3-benzothiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNS/c1-5-10-8-6(9)3-2-4-7(8)11-5/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCUHGRDTIORBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC=C2Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10673047 |
Source


|
| Record name | 4-Bromo-2-methyl-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-methylbenzo[d]thiazole | |
CAS RN |
112146-10-8 |
Source


|
| Record name | 4-Bromo-2-methyl-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethanone, 1-[2-methyl-3-(1-methylethyl)-2-cyclopropen-1-yl]- (9CI)](/img/no-structure.png)
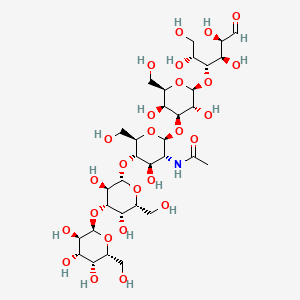
![N-(2-Aminophenyl)-4-[[[(4S)-4-phenyl-1,3-thiazolidin-2-ylidene]amino]methyl]benzamide](/img/structure/B569253.png)
